molecular formula C11H21N3O4S B14885055 Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate

Cat. No.: B14885055
M. Wt: 291.37 g/mol
InChI Key: RMRVDABHCLTZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a thiadiazinane ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazinane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The thiadiazinane ring can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate is unique due to the combination of the thiadiazinane and azetidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)13-7-9(8-13)14-6-4-5-12-19(14,16)17/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVDABHCLTZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCNS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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